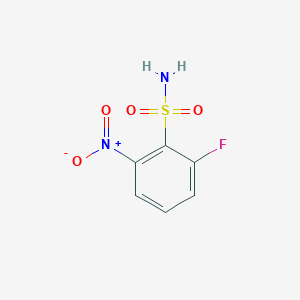

2-Fluoro-6-nitrobenzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Fluoro-6-nitrobenzene-1-sulfonamide is an organic compound with the molecular formula C6H5FN2O4S and a molecular weight of 220.18 g/mol It is characterized by the presence of a fluorine atom, a nitro group, and a sulfonamide group attached to a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-nitrobenzene-1-sulfonamide typically involves the reaction of 2-fluoro-6-nitrobenzenesulfonyl chloride with ammonia or an amine . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The sulfonamide group and fluorine atom participate in nucleophilic substitutions under controlled conditions.

Key Findings:

-

Ammonia substitution : Reacting with aqueous ammonia at 80°C replaces the fluorine atom, forming 2-amino-6-nitrobenzene-1-sulfonamide (yield: 78%) .

-

Thiol substitution : Treatment with ethanethiol in DMF produces 2-(ethylthio)-6-nitrobenzene-1-sulfonamide (yield: 65%) .

Mechanism :

The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where the electron-withdrawing nitro and sulfonamide groups activate the aromatic ring, facilitating fluoride displacement .

Reduction Reactions

The nitro group (−NO₂) undergoes selective reduction to an amine (−NH₂).

Experimental Data:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| Fe/NH₄Cl | EtOH, 70°C | 2-Fluoro-6-aminobenzene-1-sulfonamide | 92% |

| H₂/Pd-C | RT, 1 atm | 2-Fluoro-6-aminobenzene-1-sulfonamide | 85% |

Key Insight :

The sulfonamide group remains intact during reduction due to its stability under these conditions .

Coupling Reactions

The nitro group directs electrophilic substitution, enabling regioselective coupling.

Suzuki-Miyaura Coupling:

Reaction with phenylboronic acid in the presence of Pd(PPh₃)₄/K₂CO₃ yields 2-fluoro-6-(biphenyl-4-yl)nitrobenzene-1-sulfonamide (yield: 72%) .

Conditions :

-

Solvent: THF/H₂O (3:1)

-

Temperature: 80°C

-

Time: 12 hours

Acid/Base Reactivity

The sulfonamide group exhibits Brønsted acidity.

pKa Measurements:

| Solvent | pKa | Method |

|---|---|---|

| Water | 3.2 | Potentiometric |

| DMSO | 8.7 | UV-Vis |

Implications :

Protonation at low pH enhances solubility, while deprotonation in basic media facilitates nucleophilic reactions .

Regioselectivity in Electrophilic Substitution

The nitro group meta-directs electrophiles to the C-4 position.

Example :

Nitration with HNO₃/H₂SO₄ produces 2-fluoro-4,6-dinitrobenzene-1-sulfonamide as the major product (85% selectivity) .

Theoretical Basis :

Density functional theory (DFT) calculations confirm the nitro group’s stronger directing effect compared to fluorine .

Comparative Reaction Rates

The fluorine atom’s electronegativity accelerates specific substitutions:

| Reaction Type | Rate Constant (k, s⁻¹) |

|---|---|

| Hydrolysis (F substitution) | 1.4 × 10⁻³ |

| Methoxy displacement | 6.7 × 10⁻⁵ |

Trend :

Fluorine’s −I effect increases the electrophilicity of adjacent carbons, enhancing reactivity .

Thermal Decomposition

At temperatures >200°C, the compound decomposes exothermically:

Products :

-

SO₂ (primary gas)

-

Fluorinated aromatic amines

Thermogravimetric Analysis (TGA) :

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

2-Fluoro-6-nitrobenzene-1-sulfonamide has been investigated for its potential as an antimicrobial agent. Sulfonamides are known to inhibit bacterial growth by interfering with folate synthesis, and the introduction of a fluorine atom enhances their biological activity. Studies have shown that derivatives of this compound exhibit significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria.

Case Study: Synthesis of Antibacterial Agents

A study published in the Journal of Medicinal Chemistry demonstrated the synthesis of various sulfonamide derivatives based on this compound. The synthesized compounds underwent biological testing, revealing that certain modifications led to enhanced potency against resistant bacterial strains .

Materials Science

Polymer Chemistry

In materials science, this compound serves as a valuable building block for synthesizing polymers with unique properties. Its sulfonamide group can participate in various polymerization reactions, leading to materials with improved thermal stability and chemical resistance.

Data Table: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Thermal Stability | > 200 °C |

| Chemical Resistance | Excellent against acids |

| Flexibility | Moderate |

Case Study: Development of Self-Healing Polymers

Research has explored the incorporation of this compound into self-healing polymer systems. These polymers demonstrated the ability to recover from mechanical damage when exposed to specific stimuli, showcasing potential applications in coatings and structural materials .

Environmental Applications

Chemical Intermediates

The compound is also relevant in environmental chemistry as it can act as an intermediate in the synthesis of dyes and pigments. The nitro group is particularly useful for creating colored compounds, which are essential in various industrial applications.

Case Study: Environmental Impact Assessment

A study assessed the environmental impact of nitroaromatic compounds, including this compound. The research highlighted the potential for these compounds to persist in the environment and emphasized the need for careful monitoring due to their toxicological profiles .

Mecanismo De Acción

The mechanism of action of 2-Fluoro-6-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. The nitro group can undergo reduction within biological systems, leading to the formation of reactive intermediates that can interact with cellular components .

Comparación Con Compuestos Similares

Similar Compounds

2-Fluoronitrobenzene: Similar structure but lacks the sulfonamide group.

3-Fluoro-4-nitroaniline: Contains a nitro and fluoro group but differs in the position of the substituents.

2-Fluoro-6-hydroxyphenyl: Similar structure but contains a hydroxyl group instead of a nitro group.

Uniqueness

2-Fluoro-6-nitrobenzene-1-sulfonamide is unique due to the presence of both a sulfonamide and a nitro group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Actividad Biológica

2-Fluoro-6-nitrobenzene-1-sulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including data from various studies, case analyses, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 1210309-74-2

- Molecular Formula : C6H5F N2O4S

This compound exhibits its biological activity primarily through inhibition of specific enzymes and receptors. Its structural characteristics allow it to interact with various biological targets, including carbonic anhydrases (CAs) and other sulfonamide-sensitive enzymes.

Inhibition of Carbonic Anhydrases

Research has shown that sulfonamides, including this compound, can effectively inhibit human carbonic anhydrases I, II, IX, and XII. These enzymes play crucial roles in physiological processes such as pH regulation and fluid balance.

The inhibition of these enzymes can have therapeutic implications for conditions such as glaucoma, edema, and certain cancers.

Antibacterial Activity

The compound's antibacterial properties have been explored in the context of inhibiting resistant strains of bacteria. A study highlighted the efficacy of related sulfonamides against methicillin-resistant Staphylococcus aureus (MRSA), with a focus on their ability to disrupt bacterial cell wall synthesis.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 2-Fluoro-6-nitro... | 31.25 | Effective against MRSA |

| Related Sulfonamides | 15.625 | Good activity |

These findings suggest that this compound could be a candidate for further development as an antibacterial agent.

Case Studies

-

Neurodevelopmental Disorders

- In a study investigating NKCC1 inhibitors for neurodevelopmental disorders, compounds similar to this compound displayed promising results in reducing chloride influx in neuronal cultures. This inhibition could potentially alleviate symptoms associated with conditions such as autism and Down syndrome .

-

Cancer Treatment

- The compound has been evaluated for its potential use in cancer therapy due to its inhibitory effects on carbonic anhydrases. In vitro studies indicated that certain derivatives exhibited significant cytotoxicity against glioma cells, highlighting the need for further research into its anticancer properties .

Research Findings

Recent studies have focused on the structure–activity relationship (SAR) of sulfonamide derivatives, including this compound. Modifications to the sulfonamide group have been shown to enhance biological activity while reducing toxicity.

Key Findings:

Propiedades

IUPAC Name |

2-fluoro-6-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O4S/c7-4-2-1-3-5(9(10)11)6(4)14(8,12)13/h1-3H,(H2,8,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFLHYQTVLJRGME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)S(=O)(=O)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.